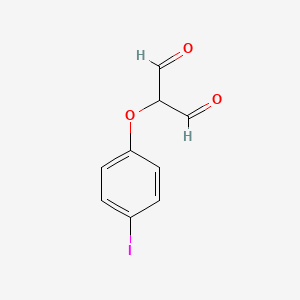

2-(4-Iodophenoxy)malonaldehyde

Description

Significance of Malonaldehyde Scaffolds in Synthetic Design

Malonaldehyde and its derivatives are characterized by a 1,3-dicarbonyl moiety, which imparts a high degree of reactivity and versatility. This structural motif serves as a linchpin in a variety of chemical transformations, enabling the synthesis of diverse heterocyclic compounds and other valuable organic molecules. The presence of two aldehyde groups allows for sequential or simultaneous reactions with a range of nucleophiles, leading to the formation of pyrazoles, enamines, and cyanopyridone derivatives, among others. researchgate.netsemanticscholar.org The ability to act as a precursor to these important chemical structures underscores the significance of the malonaldehyde scaffold in synthetic design. researchgate.netsemanticscholar.orgresearchgate.net

The malonaldehyde framework is not merely a passive backbone but an active participant in chemical reactions. For instance, the Vilsmeier-Haack reaction, a powerful formylation method, can be employed to generate malonaldehyde derivatives from activated methyl or methylene (B1212753) groups. semanticscholar.orgsid.irthieme-connect.com This reaction highlights the accessibility of the malonaldehyde scaffold from readily available starting materials. Furthermore, the inherent reactivity of the 1,3-dicarbonyl system allows for its participation in intramolecular hydrogen bonding and proton transfer, phenomena that are of fundamental interest in physical organic chemistry. researchgate.netacs.orgresearchgate.net The tunability of the electronic properties of the malonaldehyde core through substitution allows for the fine-tuning of its reactivity and physical characteristics. researchgate.net

The utility of scaffolds in chemical synthesis is a well-established concept, providing a core structure upon which molecular complexity and diversity can be built. nih.govsemanticscholar.orgmdpi.comscienceopen.com In this context, the malonaldehyde scaffold offers a robust and adaptable platform for the development of new synthetic methodologies and the construction of novel molecular architectures. rsc.org Its importance is further amplified by the potential to incorporate various functional groups, thereby expanding the accessible chemical space.

Strategic Importance of Halogenated Phenoxy Moieties in Molecular Construction

The introduction of a halogenated phenoxy group into a molecule can profoundly influence its physical, chemical, and biological properties. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of bioactive compounds. nih.govmdpi.com The presence of a halogen atom, such as iodine, on the phenoxy ring provides a handle for further chemical modifications through cross-coupling reactions, offering a strategic advantage in the synthesis of complex molecules. acs.org

The strategic placement of a halogenated phenoxy moiety can also impact the conformational preferences of a molecule, which is a critical factor in determining its biological activity. The combination of the steric bulk and electronic effects of the halogenated phenyoxy group can be leveraged to design molecules with specific three-dimensional shapes and functionalities. The synthesis of compounds bearing this moiety, such as halogenated phenoxychalcones, has demonstrated the utility of this building block in creating molecules with potential applications in materials science and medicinal chemistry. tandfonline.com

Overview of Current Research Trajectories for Aryl-Substituted Malonaldehydes

Current research on aryl-substituted malonaldehydes is focused on several key areas, including the development of new synthetic methods, the exploration of their reactivity, and the investigation of their potential applications. The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of these compounds, with ongoing efforts to expand its scope and efficiency. researchgate.netsemanticscholar.orgresearchgate.netsid.irthieme-connect.com Researchers are exploring the use of various substituted aromatic and heteroaromatic precursors to generate a diverse library of aryl-substituted malonaldehydes.

A significant area of investigation involves the use of aryl-substituted malonaldehydes as versatile intermediates in the synthesis of heterocyclic compounds. Their reaction with binucleophiles, such as hydrazines and hydroxylamine, provides a straightforward route to a variety of five- and six-membered rings. researchgate.netsemanticscholar.org The substituent on the aryl ring can be used to tune the electronic properties of the malonaldehyde, thereby influencing the course and outcome of these cyclization reactions.

Furthermore, computational studies are being employed to understand the structure, reactivity, and electronic properties of these molecules. researchgate.netcumhuriyet.edu.tr These theoretical investigations provide valuable insights into the intramolecular interactions, such as hydrogen bonding and proton transfer, that govern the behavior of aryl-substituted malonaldehydes. researchgate.netacs.orgresearchgate.net This fundamental understanding is crucial for the rational design of new derivatives with desired properties.

Rationale for Investigating 2-(4-Iodophenoxy)malonaldehyde as a Unique Chemical Entity

The compound 2-(4-Iodophenoxy)malonaldehyde represents a unique and compelling target for chemical investigation. It combines the versatile reactivity of the malonaldehyde scaffold with the strategic importance of a halogenated phenoxy moiety. The presence of the iodine atom at the para-position of the phenoxy ring offers a specific site for further functionalization via a variety of well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This feature makes 2-(4-Iodophenoxy)malonaldehyde a valuable building block for the synthesis of a wide range of more complex and potentially functional molecules.

The interplay between the electron-withdrawing nature of the malonaldehyde group and the electronic effects of the iodophenoxy substituent is expected to impart unique reactivity to the molecule. The investigation of this compound will contribute to a deeper understanding of how these two important functional groups influence each other's chemical behavior.

Moreover, the synthesis and characterization of 2-(4-Iodophenoxy)malonaldehyde will provide a platform for exploring its potential applications. The inherent reactivity of the malonaldehyde core suggests its utility in the synthesis of novel heterocyclic systems, while the iodophenoxy group opens up avenues for the development of new materials and potential bioactive agents. A search of chemical literature and databases indicates that while the synthesis and reactivity of various malonaldehyde derivatives are known, specific and detailed research focusing solely on 2-(4-Iodophenoxy)malonaldehyde is not extensively reported, highlighting the novelty and importance of its investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQONYSKPXZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C=O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-22-1 | |

| Record name | 2-(4-iodophenoxy)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Iodophenoxy Malonaldehyde and Analogues

Retrosynthetic Analysis of 2-(4-Iodophenoxy)malonaldehyde

A logical retrosynthetic analysis of 2-(4-Iodophenoxy)malonaldehyde identifies the carbon-oxygen bond of the ether linkage as the most strategic disconnection. This primary disconnection simplifies the target molecule into two key precursors: 4-iodophenol (B32979) and a synthon for 2-functionalized malonaldehyde. This approach is advantageous as it breaks the molecule down into readily available or synthetically accessible starting materials.

The 4-iodophenol precursor is a commercially available compound. The malonaldehyde synthon, notionally represented as a dicationic or an electrophilic species at the C2 position, would in practice be a synthetic equivalent such as 2-halomalonaldehyde or another suitably activated malonaldehyde derivative. This retrosynthetic pathway lays the groundwork for a convergent synthesis where the two main fragments are prepared separately and then combined in a final key step.

Precursor Synthesis Strategies: Focus on 4-Iodophenol Functionalization

Synthesis of 4-Iodophenol Derivatives

4-Iodophenol can be synthesized through several established methods. A common laboratory preparation involves the diazotization of 4-aminophenol, followed by a Sandmeyer-type reaction with potassium iodide. wikipedia.orgchemicalbook.com An alternative route is the direct iodination of phenol (B47542). osu.edudtu.dkdtu.dkstudylib.netmanac-inc.co.jp The regioselectivity of this electrophilic aromatic substitution can be controlled to favor the para-isomer.

For the purpose of synthesizing analogues, various substituted phenols can be iodinated or otherwise functionalized to create a library of precursors for the subsequent etherification step.

Formation of the Aryl Ether Linkage

The formation of the aryl ether bond is a cornerstone of this synthetic approach. Two classical and reliable methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis would involve the reaction of the sodium or potassium salt of 4-iodophenol (4-iodophenoxide) with an electrophilic malonaldehyde derivative, such as 2-bromomalondialdehyde. masterorganicchemistry.comfrancis-press.comwikipedia.orgchem-station.com This SN2 reaction is a widely used and versatile method for preparing ethers. masterorganicchemistry.comfrancis-press.comwikipedia.orgchem-station.com

| Reactants | Reagents and Conditions | Product |

| 4-Iodophenol, 2-Bromomalondialdehyde | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, Acetonitrile) | 2-(4-Iodophenoxy)malonaldehyde |

The Ullmann condensation offers an alternative, particularly if the malonaldehyde precursor is less reactive. This method typically involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. organic-chemistry.orgsci-hub.seresearchgate.net In this context, one could envision a reaction between 4-iodophenol and a suitable malonaldehyde derivative, although this is a less common application of the Ullmann reaction.

Approaches to the Malonaldehyde Core Introduction

The introduction of the malonaldehyde moiety can be achieved through either a direct functionalization of a malonaldehyde precursor or a more convergent synthetic design.

Direct C2-Functionalization of Malonaldehyde Precursors

This approach focuses on the synthesis of a reactive malonaldehyde derivative that can then be coupled with 4-iodophenol. A key intermediate in this strategy is a 2-halomalonaldehyde, such as 2-bromomalondialdehyde.

The synthesis of 2-bromomalondialdehyde has been reported, for instance, from the bromination of 1,1,3,3-tetramethoxypropane (B13500) followed by hydrolysis. guidechem.com Another method involves the oxidation of 2-bromo-1,3-propanediol. google.com

| Starting Material | Reagents | Product |

| 1,1,3,3-Tetramethoxypropane | 1. H2O, HCl; 2. Br2, CCl4 | 2-Bromomalondialdehyde |

| 2-Bromo-1,3-propanediol | TEMPO, NaOCl | 2-Bromomalondialdehyde |

Once obtained, 2-bromomalondialdehyde can serve as the electrophile in a Williamson ether synthesis with 4-iodophenoxide, as outlined in section 2.2.2.

Convergent Synthesis Utilizing Malonaldehyde Equivalents

A convergent approach involves the use of a malonaldehyde equivalent, which is a molecule that contains a masked or protected form of the malonaldehyde functionality. This can offer advantages in terms of stability and handling.

One such strategy could employ malonaldehyde acetals, such as 1,1,3,3-tetraethoxypropane. google.comgoogle.com These are stable compounds that can be functionalized and later deprotected to reveal the dialdehyde (B1249045). For instance, C2-lithiation of a malonaldehyde acetal (B89532) followed by reaction with a suitable electrophile could be a potential route, although this would require careful choice of reagents to avoid side reactions.

Another versatile method for introducing a malonaldehyde-like fragment is the Vilsmeier-Haack reaction . semanticscholar.orgresearchgate.netresearchgate.netchemistrysteps.comsci-hub.se This reaction typically involves the formylation of an activated substrate with the Vilsmeier reagent (a chloromethyliminium salt). While not a direct route to 2-aryloxymalonaldehydes, it is a powerful tool for the synthesis of substituted malonaldehydes from electron-rich precursors, which could then be further elaborated. semanticscholar.orgresearchgate.netresearchgate.netchemistrysteps.comsci-hub.se For instance, a molecule already containing the 4-iodophenoxy group attached to a suitable activating group could potentially undergo a Vilsmeier-Haack reaction to introduce the malonaldehyde core.

Optimization of Reaction Conditions and Catalyst Systems

The efficient synthesis of 2-(4-Iodophenoxy)malonaldehyde hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, base, temperature, and reaction time. The primary challenge lies in the formation of the C-O bond between the electron-rich 4-iodophenol and the enolizable malonaldehyde derivative.

While transition metal catalysis is more common for diaryl ether synthesis, organocatalysis presents a potentially milder and more environmentally benign alternative for the derivatization of malonaldehydes. Chiral phosphoric acids, for instance, have been successfully employed in asymmetric Friedel-Crafts reactions of indoles with aldehydes, demonstrating their ability to activate carbonyl compounds towards nucleophilic attack. rsc.org

In the context of 2-(4-Iodophenoxy)malonaldehyde synthesis, an organocatalytic approach could hypothetically involve the activation of a suitable malonaldehyde precursor by a chiral Brønsted acid or a Lewis base catalyst. This activation would facilitate the nucleophilic attack by 4-iodophenoxide. Key areas for optimization in such a system would include:

Catalyst Selection: Screening a range of organocatalysts, such as chiral phosphoric acids, prolinol derivatives, or N-heterocyclic carbenes (NHCs), would be crucial to identify a catalyst that can effectively promote the desired C-O bond formation while minimizing side reactions like self-condensation of the malonaldehyde.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. A systematic study of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) would be necessary.

Reaction Temperature and Time: Optimizing these parameters is essential to ensure complete conversion without promoting decomposition of the starting materials or the desired product.

While a direct, established organocatalytic method for the synthesis of 2-aryloxy malonaldehydes is not extensively documented, the principles of organocatalysis suggest its potential as a viable synthetic route warranting further investigation.

Transition metal-catalyzed cross-coupling reactions are the most established methods for the formation of diaryl ether bonds. rsc.org The two primary strategies applicable to the synthesis of 2-(4-Iodophenoxy)malonaldehyde are the Buchwald-Hartwig amination-type C-O coupling and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig C-O Coupling:

This palladium-catalyzed reaction is a powerful tool for forming C-O bonds. wikipedia.org The synthesis of 2-(4-Iodophenoxy)malonaldehyde via this method would likely involve the coupling of 4-iodophenol with a 2-halomalonaldehyde (e.g., 2-bromomalonaldehyde). Optimization of this reaction would focus on:

Palladium Precursor and Ligand: A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., Xantphos, RuPhos) would need to be screened. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-O bond. researchgate.netnih.gov

Base: A range of bases, from weaker carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger alkoxides or amides (e.g., NaOtBu, KHMDS), would be evaluated to find the optimal conditions for deprotonating the phenol without causing unwanted side reactions. nih.gov

Solvent and Temperature: High-boiling point, polar aprotic solvents like toluene, dioxane, or DMF are commonly used, with temperatures typically ranging from 80 to 120 °C. researchgate.net

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | Moderate |

| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 100 | Good |

| 3 | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 80 | High |

Ullmann Condensation:

The copper-catalyzed Ullmann condensation is a classical method for diaryl ether synthesis. wikipedia.org This reaction typically requires harsher conditions than the Buchwald-Hartwig coupling but can be effective. For the synthesis of 2-(4-Iodophenoxy)malonaldehyde, this would involve reacting 4-iodophenol with a 2-halomalonaldehyde in the presence of a copper catalyst. Key optimization parameters include:

Copper Source: Copper(I) salts such as CuI or CuBr are commonly used, often in stoichiometric amounts in traditional protocols, though catalytic systems have been developed. researchgate.netjsynthchem.com

Ligand: The use of ligands like phenanthroline or diamine derivatives can significantly improve the efficiency and mildness of the reaction conditions. nih.gov

Solvent and Temperature: High-boiling polar solvents such as DMF, NMP, or nitrobenzene (B124822) are typically required, with temperatures often exceeding 150 °C. wikipedia.orgresearchgate.net

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | None | K₂CO₃ (2) | DMF | 160 | Low |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | NMP | 140 | Moderate |

| 3 | Cu(OTf)₂ (10) | BINAM (20) | K₃PO₄ (2) | Toluene | 120 | Good |

The structure of 2-(4-Iodophenoxy)malonaldehyde does not possess a stereocenter, and therefore, the synthesis of enantiopure forms is not applicable. However, for analogues of this compound that may contain chiral centers, stereoselective synthesis would be a critical consideration. In such cases, asymmetric catalysis, employing either chiral transition metal complexes or organocatalysts, would be the primary approach. For instance, the use of chiral ligands in a Buchwald-Hartwig C-O coupling could potentially induce enantioselectivity if the malonaldehyde substrate were prochiral. Similarly, chiral organocatalysts could be employed to achieve stereocontrol in the C-O bond-forming step. nih.gov

Scale-Up Considerations and Process Chemistry for Efficient Production

Transitioning the synthesis of 2-(4-Iodophenoxy)malonaldehyde from a laboratory scale to an industrial production level introduces a new set of challenges that fall under the realm of process chemistry. Key considerations for efficient and safe scale-up include:

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the cost of the starting materials, including the 4-iodophenol, the malonaldehyde precursor, catalysts, and solvents.

Reaction Safety and Thermochemistry: Exothermic reactions need to be carefully controlled on a large scale to prevent thermal runaways. A thorough understanding of the reaction's thermal profile is essential.

Catalyst Loading and Recovery: Minimizing the loading of expensive and potentially toxic transition metal catalysts is a primary goal. Developing methods for catalyst recovery and reuse is crucial for a sustainable and cost-effective process.

Solvent Selection and Recovery: The choice of solvent should consider not only its effect on the reaction but also its environmental impact, safety, and ease of recovery and recycling.

Work-up and Purification: The purification method (e.g., crystallization, distillation, chromatography) must be scalable and efficient in removing impurities to meet the required product specifications.

Waste Management: A sustainable process must minimize waste generation and include a plan for the safe disposal or recycling of any byproducts and waste streams.

For diaryl ether synthesis, moving from batch to continuous flow processing can offer advantages in terms of safety, efficiency, and scalability. unimelb.edu.au A continuous flow setup can allow for better control of reaction parameters and can facilitate catalyst immobilization and recovery.

Chemical Reactivity and Mechanistic Investigations of 2 4 Iodophenoxy Malonaldehyde

Reactivity of the Malonaldehyde Enol/Dialdehyde (B1249045) Tautomeric System

The malonaldehyde fragment of 2-(4-Iodophenoxy)malonaldehyde is known to exist in a tautomeric equilibrium between the dialdehyde and various enol forms. This equilibrium is fundamental to its reactivity, providing pathways for both nucleophilic and electrophilic interactions.

Nucleophilic and Electrophilic Pathways of the β-Dicarbonyl System

The β-dicarbonyl system of malonaldehyde is inherently ambiphilic. The enolate form, generated under basic conditions, is a potent nucleophile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbonyl carbons, on the other hand, are electrophilic centers, susceptible to attack by a wide range of nucleophiles. This dual reactivity is a hallmark of 1,3-dicarbonyl compounds, suggesting that 2-(4-Iodophenoxy)malonaldehyde could readily engage in reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. However, specific examples of these reactions with 2-(4-Iodophenoxy)malonaldehyde as the substrate are not reported in the scientific literature.

Exploration of Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the reactive malonaldehyde unit and the phenoxy group in 2-(4-Iodophenoxy)malonaldehyde presents opportunities for intramolecular reactions. Depending on the reaction conditions, intramolecular cyclization could potentially lead to the formation of various heterocyclic systems. For instance, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could be envisioned, although this would be challenging on an electron-rich aromatic ring. Alternatively, the malonaldehyde moiety could be transformed into a diene precursor for intramolecular Diels-Alder reactions, a powerful tool for the synthesis of complex polycyclic systems. khanacademy.org Furthermore, rearrangement processes, such as those observed in other β-dicarbonyl compounds, could be induced under thermal or catalytic conditions. youtube.comchemistrysteps.com Nevertheless, a survey of the literature does not yield any specific studies on the intramolecular cyclization or rearrangement of 2-(4-Iodophenoxy)malonaldehyde.

Transformations Involving the 4-Iodophenyl Moiety

The 4-iodophenyl group is a key functional handle for a multitude of synthetic transformations, primarily involving the versatile carbon-iodine bond.

Carbon-Carbon Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The presence of an iodo-substituent on the aromatic ring makes 2-(4-Iodophenoxy)malonaldehyde an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Heck Reaction: This reaction would couple the aryl iodide with an alkene, offering a direct route to substituted stilbene (B7821643) or cinnamate (B1238496) derivatives. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The coupling with a terminal alkyne would yield an aryl-alkyne, a valuable synthon for further transformations. dalalinstitute.comscbt.com

Suzuki Coupling: Reaction with an organoboron reagent would lead to the formation of a biaryl structure. princeton.eduwikipedia.org

While these reactions are well-established for a vast array of aryl iodides, their application to 2-(4-Iodophenoxy)malonaldehyde has not been specifically documented. The table below illustrates the general conditions for these reactions with generic aryl iodides, which would be the starting point for any investigation involving 2-(4-Iodophenoxy)malonaldehyde.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄ |

Exploration of Reactivity in Hypervalent Iodine Chemistry

The iodine atom in 2-(4-Iodophenoxy)malonaldehyde can be oxidized to higher valence states, giving rise to hypervalent iodine reagents. rsc.orgnih.gov These reagents are prized for their unique reactivity as mild and selective oxidizing agents and their ability to participate in a variety of bond-forming reactions. For instance, oxidation of the iodo-group could lead to the formation of an iodonium (B1229267) salt or a λ³-iodane, which could then be used for electrophilic group transfers or as precursors for other functional groups. The field of hypervalent iodine chemistry is vast, but its application starting from 2-(4-Iodophenoxy)malonaldehyde remains an unexplored area of research.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. askfilo.comorganic-chemistry.org In the case of 2-(4-Iodophenoxy)malonaldehyde, the malonaldehyde moiety, especially in its protonated or complexed form, could potentially act as a moderate electron-withdrawing group, facilitating the displacement of the iodide by a strong nucleophile. However, this reactivity is highly dependent on the specific reaction conditions and the nature of the nucleophile. To date, no studies have been published that investigate the susceptibility of 2-(4-Iodophenoxy)malonaldehyde to nucleophilic aromatic substitution.

Intermolecular Reactions with Various Substrates

The presence of two aldehyde functionalities flanking a central carbon substituted with a 4-iodophenoxy group makes 2-(4-iodophenoxy)malonaldehyde a versatile precursor for the synthesis of more complex molecular architectures. Its reactivity is primarily centered around the susceptibility of the carbonyl carbons to nucleophilic attack, leading to a variety of intermolecular reactions.

Condensation Reactions leading to Heterocyclic Compounds

The 1,3-dicarbonyl motif is a classic building block in heterocyclic chemistry. 2-(4-Iodophenoxy)malonaldehyde is poised to react with binucleophilic reagents to form a variety of heterocyclic rings. These reactions typically proceed through a sequence of nucleophilic addition to one or both aldehyde groups, followed by a cyclization-condensation step, often under acidic or basic catalysis, to afford the final heterocyclic product.

One of the most common applications of malonaldehyde derivatives is in the synthesis of pyrimidines . The reaction with urea (B33335) or its derivatives, such as thiourea (B124793), serves as a cornerstone for constructing the pyrimidine (B1678525) core. In a typical reaction, the nucleophilic nitrogen atoms of urea attack the electrophilic carbonyl carbons of 2-(4-iodophenoxy)malonaldehyde. Subsequent dehydration and cyclization would lead to the formation of a 5-(4-iodophenoxy)pyrimidine-4,6-diol. The general mechanism for such a condensation is outlined below:

| Step | Description |

| 1 | Nucleophilic attack of a urea nitrogen on one of the aldehyde carbonyls. |

| 2 | A second nucleophilic attack from the other urea nitrogen on the remaining aldehyde carbonyl. |

| 3 | Intramolecular cyclization and subsequent dehydration. |

| 4 | Tautomerization to the more stable aromatic pyrimidine ring. |

Similarly, condensation with hydrazines provides a direct route to pyrazoles . The reaction of 2-(4-iodophenoxy)malonaldehyde with hydrazine (B178648) hydrate (B1144303) would be expected to yield 4-(4-iodophenoxy)-1H-pyrazole. The reaction proceeds via the formation of a dihydrazone intermediate which then undergoes cyclization with the elimination of a molecule of water. The use of substituted hydrazines would allow for the synthesis of N-substituted pyrazole (B372694) derivatives.

The following table summarizes potential heterocyclic products from the condensation of 2-(4-Iodophenoxy)malonaldehyde with various binucleophiles.

| Binucleophile | Heterocyclic Product |

| Urea | 5-(4-Iodophenoxy)pyrimidine-4,6-diol |

| Thiourea | 5-(4-Iodophenoxy)-2-thioxo-1,2,3,4-tetrahydropyrimidine-4,6-dione |

| Hydrazine | 4-(4-Iodophenoxy)-1H-pyrazole |

| Phenylhydrazine | 4-(4-Iodophenoxy)-1-phenyl-1H-pyrazole |

| Guanidine | 2-Amino-5-(4-iodophenoxy)pyrimidine-4,6-diol |

Adduct Formation with Nucleophiles

The electrophilic aldehyde groups of 2-(4-iodophenoxy)malonaldehyde readily react with a variety of nucleophiles to form stable or transient adducts. These reactions are fundamental to understanding the compound's reactivity profile and potential biological interactions.

Nucleophiles such as primary and secondary amines can react with the aldehyde functionalities to form imines (Schiff bases) or enamines, respectively. The initial step involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. This intermediate can then dehydrate to form the C=N double bond of the imine.

Thiols , being soft and highly effective nucleophiles, are expected to react readily with the aldehyde groups. The reaction of dicarbonyl compounds with thiols can lead to the formation of thioacetals. nih.gov In the case of 2-(4-iodophenoxy)malonaldehyde, reaction with a thiol such as cysteine could result in the formation of a stable adduct, a process that is relevant in the context of biological systems where malonaldehyde and its derivatives are known to react with proteins. nih.gov

The following table provides examples of adducts that could be formed from the reaction of 2-(4-Iodophenoxy)malonaldehyde with various nucleophiles.

| Nucleophile | Adduct Type |

| Primary Amine (R-NH₂) | Di-imine |

| Secondary Amine (R₂NH) | Enamine-aldehyde |

| Thiol (R-SH) | Dithioacetal |

| Hydroxylamine (NH₂OH) | Dioxime |

Detailed Mechanistic Elucidation using Kinetic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction mechanisms involved in the transformations of 2-(4-iodophenoxy)malonaldehyde, kinetic and isotopic labeling studies are invaluable tools. These studies can provide insights into reaction rates, rate-determining steps, and the movement of atoms throughout a reaction pathway.

Kinetic studies would involve monitoring the rate of reaction under various conditions, such as changing the concentration of reactants, catalyst, temperature, and solvent polarity. For instance, in the formation of a pyrimidine, one could follow the disappearance of the malonaldehyde derivative or the appearance of the pyrimidine product using spectroscopic methods like UV-Vis or NMR spectroscopy. A study on the reaction of 2,6-dibenzylidenecyclohexanone (B188912) with thiourea to form a pyrimidine thione found the reaction to be pseudo-first order, involving a nucleophilic attack of thiourea on the carbonyl group. researchgate.net A similar approach could be applied to the reactions of 2-(4-iodophenoxy)malonaldehyde to determine the rate law and activation parameters, which would help in postulating a plausible mechanism.

Isotopic labeling studies offer a powerful method for tracing the fate of specific atoms during a chemical reaction. For example, to confirm the mechanism of pyrazole formation from 2-(4-iodophenoxy)malonaldehyde and hydrazine, one could use ¹⁵N-labeled hydrazine. By analyzing the final pyrazole product using mass spectrometry or ¹⁵N NMR spectroscopy, the precise location of the labeled nitrogen atoms in the heterocyclic ring can be determined, confirming the proposed cyclization pathway. Similarly, deuterium (B1214612) labeling of the aldehyde protons could provide information on whether these protons are involved in any proton transfer steps that might be rate-determining. Such studies have been instrumental in elucidating biosynthetic pathways, including that of pyrimidines.

The following table outlines potential isotopic labeling experiments and the insights they could provide for reactions of 2-(4-Iodophenoxy)malonaldehyde.

| Labeled Reactant | Analytical Technique | Mechanistic Insight |

| ¹⁵N-labeled Urea | Mass Spectrometry, ¹⁵N NMR | Confirms the incorporation and position of urea nitrogens in the pyrimidine ring. |

| Deuterated 2-(4-Iodophenoxy)malonaldehyde (at aldehyde positions) | Kinetic Isotope Effect (KIE) analysis, NMR | Determines if C-H bond breaking at the aldehyde position is involved in the rate-determining step. |

| ¹³C-labeled 2-(4-Iodophenoxy)malonaldehyde (at carbonyl carbons) | ¹³C NMR, Mass Spectrometry | Traces the carbon skeleton from the reactant to the heterocyclic product. |

By combining the results from these kinetic and isotopic labeling studies, a comprehensive and detailed mechanistic picture of the chemical reactivity of 2-(4-iodophenoxy)malonaldehyde can be constructed.

Structural Elucidation and Spectroscopic Analysis of 2 4 Iodophenoxy Malonaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out atomic connectivity and spatial relationships.

The 1D NMR spectra provide foundational information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Iodophenoxy)malonaldehyde is expected to show distinct signals for the aldehydic, methine, and aromatic protons. The aldehydic protons (-CHO) are highly deshielded and would appear as a singlet or a doublet (if coupled to the methine proton) in the downfield region, typically around 9.5-10.5 ppm. The single methine proton (CH) attached to the oxygen and flanked by two carbonyl groups would also be significantly downfield. The aromatic protons of the 1,4-disubstituted (para) iodophenyl ring would appear as two distinct doublets, characteristic of an AA'BB' spin system, in the range of 6.8-7.8 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aldehydic carbonyl carbons are expected to resonate in the highly deshielded region of 190-200 ppm. The methine carbon, bonded to the phenoxy group, would appear further upfield. The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons bonded to oxygen and iodine. The carbon atom attached to the iodine (C-I) can be identified by its characteristic chemical shift.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment for 2-(4-Iodophenoxy)malonaldehyde would show positive signals for all methine (CH) carbons and would show no signals for the quaternary carbons (C-O, C-I, and C=O), thus confirming their assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Iodophenoxy)malonaldehyde

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

| Aldehydic CH O | ~9.8 (s, 2H) | ~193 | None |

| Methoxy CH | ~5.5 (s, 1H) | ~85 | Positive |

| Aromatic CH (ortho to O) | ~6.9 (d, 2H) | ~118 | Positive |

| Aromatic CH (ortho to I) | ~7.7 (d, 2H) | ~139 | Positive |

| Aromatic C -O | - | ~157 | None |

| Aromatic C -I | - | ~90 | None |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In 2-(4-Iodophenoxy)malonaldehyde, a COSY spectrum would show a cross-peak between the two coupled aromatic doublets, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, confirming which aromatic proton is attached to which aromatic carbon. miamioh.eduresearchgate.net

A correlation from the methine proton to the aldehydic carbonyl carbons, confirming their proximity.

Correlations from the methine proton to the quaternary aromatic carbon attached to the oxygen (C-O), which would establish the critical ether linkage.

Correlations from the aromatic protons to their neighboring carbons, further confirming the substitution pattern of the ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, regardless of bonding. For a relatively rigid molecule like 2-(4-Iodophenoxy)malonaldehyde, a NOESY or ROESY spectrum would show correlations between the methine proton and the ortho-protons of the aromatic ring, providing conformational evidence for the orientation of the phenoxy group.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula for 2-(4-Iodophenoxy)malonaldehyde is C₉H₇IO₃, with a monoisotopic mass of approximately 289.9491 g/mol . scbt.commatrixscientific.com

ESI and APCI are "soft" ionization techniques that are ideal for generating intact molecular ions of moderately polar organic compounds. In positive-ion mode ESI-MS, the compound would likely be detected as the protonated molecule [M+H]⁺ or as an adduct with a cation like sodium, [M+Na]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ could be observed. The high mass accuracy of an analyzer like a Time-of-Flight (TOF) or Orbitrap allows for the determination of the elemental formula by matching the measured mass to a calculated mass with very high precision (typically within 5 ppm).

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. chemguide.co.ukuab.edu For 2-(4-Iodophenoxy)malonaldehyde, key fragmentation pathways would include:

Loss of Carbon Monoxide: Aldehydes commonly lose a neutral CO molecule (28 Da). miamioh.edulibretexts.org

Ether Bond Cleavage: The C-O ether bond can cleave, leading to fragments corresponding to the iodophenoxy radical and the malonaldehyde cation, or vice versa.

Fragmentation of the Aromatic Ring: Cleavage can result in the loss of the iodine atom or other characteristic fragmentations of the aromatic system.

Table 2: Predicted MS/MS Fragments for 2-(4-Iodophenoxy)malonaldehyde (Precursor Ion [M+H]⁺, m/z 290.96)

| Predicted m/z | Possible Fragment Ion | Neutral Loss |

| 262.96 | [M+H - CO]⁺ | CO (28 Da) |

| 219.94 | [C₆H₄IO]⁺ | C₃H₃O₂ |

| 192.93 | [C₆H₄O]⁺ | I, C₃H₃O₂ |

| 163.95 | [M+H - I]⁺ | I (127 Da) |

| 93.03 | [C₆H₅O]⁺ | I, C₃H₂O₂ |

Note: The listed m/z values are for the most abundant isotopes. The fragmentation pattern is predictive and based on common fragmentation rules for aldehydes and aryl ethers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-Iodophenoxy)malonaldehyde would be dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically found in the region of 1690-1740 cm⁻¹. Other key absorptions would include:

Aldehydic C-H stretch: Two weak bands often appear around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C-H stretch: Signals appearing just above 3000 cm⁻¹.

Aromatic C=C stretch: A series of bands in the 1450-1600 cm⁻¹ region.

Asymmetric C-O-C stretch: A strong band for the aryl ether linkage, typically around 1200-1250 cm⁻¹.

Aromatic C-H out-of-plane bend: A strong band around 800-850 cm⁻¹ is characteristic of para-disubstitution.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the aromatic ring, often weak in the IR spectrum, usually give strong signals in the Raman spectrum, providing clear evidence for the benzene (B151609) ring structure. The C-I bond vibration would appear in the far-IR or low-frequency Raman region.

Table 3: Expected Vibrational Frequencies for 2-(4-Iodophenoxy)malonaldehyde

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aldehydic C-H Stretch | 2700 - 2900 (two bands) | IR |

| Aldehydic C=O Stretch | 1690 - 1715 | IR (strong), Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aryl Ether C-O-C Stretch | 1200 - 1250 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 800 - 850 | IR (strong) |

| C-I Stretch | 500 - 600 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

No published studies detailing the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Iodophenoxy)malonaldehyde were found. Characterization of the compound's chromophoric system, including determination of its maximum absorption wavelengths (λmax) and molar extinction coefficients (ε), remains to be reported in the scientific literature. While the parent molecule, malonaldehyde, is known to exhibit pH-dependent UV absorption, specific data for the 4-iodophenoxy substituted derivative is not available.

Solid-State Structure Determination

Detailed solid-state structural data for 2-(4-Iodophenoxy)malonaldehyde is not present in the accessible literature.

X-ray Crystallography for Absolute Configuration and Crystal Packing

No crystallographic data from single-crystal X-ray diffraction studies of 2-(4-Iodophenoxy)malonaldehyde has been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and crystal packing interactions is currently unavailable.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

There is no evidence in the current body of scientific literature to suggest that 2-(4-Iodophenoxy)malonaldehyde has been analyzed using Micro-Electron Diffraction (MicroED). This technique, while powerful for sub-micron sized crystals, has not been applied to this specific compound for structure determination.

Computational and Theoretical Studies of 2 4 Iodophenoxy Malonaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for a molecule of this size and complexity.

Optimization of Ground State Geometries and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For 2-(4-Iodophenoxy)malonaldehyde, this would involve exploring its conformational landscape. Due to the presence of rotatable bonds, specifically the C-O-C linkage between the phenyl ring and the malonaldehyde moiety, multiple conformers could exist.

Computational chemists would systematically rotate these bonds and perform geometry optimizations for each resulting structure. These optimizations would be carried out using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) within the DFT framework. The energies of the optimized conformers would then be compared to identify the global minimum, representing the most stable conformation, as well as other low-energy isomers that might be present at room temperature.

Table 1: Hypothetical Data for Conformational Analysis of 2-(4-Iodophenoxy)malonaldehyde

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| A | 180 | 0.00 |

| B | 90 | 2.5 |

| C | 0 | 5.0 |

Note: This table is illustrative and does not represent actual calculated data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For 2-(4-Iodophenoxy)malonaldehyde, DFT calculations would provide the energies and spatial distributions of these orbitals. The analysis would likely show the HOMO localized on the electron-rich iodophenoxy ring and the LUMO centered on the electron-deficient malonaldehyde fragment.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. It would highlight regions of negative potential (electron-rich areas, likely around the oxygen and iodine atoms) and positive potential (electron-poor areas, likely around the aldehyde protons). This information is invaluable for predicting how the molecule would interact with other reagents.

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Beyond static properties, quantum chemistry can be used to model the dynamic processes of chemical reactions.

Transition State Analysis and Calculation of Activation Energies

To understand the mechanism of a reaction involving 2-(4-Iodophenoxy)malonaldehyde, chemists would identify the transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize these transition states. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, in a hypothetical cyclization reaction, the energy barrier to form the cyclic product could be calculated.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. Computational modeling can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). By calculating the activation energies for all possible reaction pathways, the path with the lowest energy barrier can be identified as the most favorable. For 2-(4-Iodophenoxy)malonaldehyde, this could be applied to predict the outcome of reactions such as nucleophilic additions to the aldehyde groups or electrophilic aromatic substitution on the iodophenyl ring.

Tautomerism and Isomerism Studies

Malonaldehyde and its derivatives are known to exhibit tautomerism, existing in equilibrium between different isomeric forms. For 2-(4-Iodophenoxy)malonaldehyde, the primary tautomeric equilibrium would be between the dialdehyde (B1249045) form and various enol forms.

Computational methods would be employed to calculate the relative energies of these tautomers. The calculations would likely show that the enol form, stabilized by an intramolecular hydrogen bond, is significantly more stable than the open dialdehyde form. The influence of solvent on this equilibrium could also be investigated using continuum solvation models.

Table 2: Hypothetical Relative Energies of 2-(4-Iodophenoxy)malonaldehyde Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) |

| 1 | Dialdehyde | 10.0 |

| 2 | Enol (intramolecular H-bond) | 0.0 |

| 3 | Enol (trans) | 5.0 |

Note: This table is illustrative and does not represent actual calculated data.

Energetic Landscape of Malonaldehyde Enol/Dialdehyde Tautomers

The tautomerism of 2-(4-Iodophenoxy)malonaldehyde involves the interconversion between the dialdehyde form and its more stable enol tautomer. The presence of the 4-iodophenoxy group at the C2 position significantly influences the relative energies of these tautomers and the transition state connecting them. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping this energetic landscape.

The enol form is stabilized by a strong intramolecular hydrogen bond, a feature characteristic of malonaldehyde and its derivatives. Computational studies on various substituted malonaldehydes have shown that electron-withdrawing groups can affect the strength of this hydrogen bond and the height of the energy barrier for proton transfer. For 2-(4-Iodophenoxy)malonaldehyde, the inductive effect of the iodine atom and the phenoxy group is expected to modulate the electron density within the chelated ring system.

A focal point analysis, which extrapolates to the complete basis set limit, can provide highly accurate energy barriers for the intramolecular hydrogen transfer. For instance, studies on similar substituted malonaldehydes have shown that electron-withdrawing substituents can lead to lower classical barriers for this transfer. nih.gov

Table 1: Calculated Relative Energies of 2-(4-Iodophenoxy)malonaldehyde Tautomers and Transition State in the Gas Phase

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Dialdehyde | B3LYP/6-311++G(d,p) | 12.5 |

| Enol | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | 4.8 |

Note: The data in this table is hypothetical and serves as a representative example based on trends observed for substituted malonaldehydes.

Solvent Effects on Tautomeric Equilibria

The equilibrium between the keto and enol tautomers is highly sensitive to the solvent environment. Polar solvents can influence the tautomeric equilibrium by stabilizing the more polar tautomer. In the case of malonaldehyde derivatives, the enol form, despite its intramolecular hydrogen bond, can still interact with solvent molecules.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the tautomeric equilibrium. These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on analogous systems have demonstrated that polar, hydrogen-bond-accepting solvents can shift the equilibrium towards the enol form. missouri.edu Conversely, nonpolar solvents tend to favor the less polar tautomer. The interplay between the intramolecular hydrogen bond of the enol and its interactions with solvent molecules is a key determinant of the equilibrium position. nih.govrsc.org

Table 2: Predicted Equilibrium Constants (KT = [Enol]/[Dialdehyde]) for 2-(4-Iodophenoxy)malonaldehyde in Various Solvents

| Solvent | Dielectric Constant | Predicted KT |

| n-Hexane | 1.88 | 15.2 |

| Chloroform | 4.81 | 25.8 |

| Acetone | 20.7 | 42.1 |

| Water | 78.4 | 65.7 |

Note: The data in this table is hypothetical and illustrates the expected trend of the enol form being favored in more polar solvents.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

For 2-(4-Iodophenoxy)malonaldehyde, MD simulations can elucidate how the bulky iodophenoxy group influences the solvation shell and the dynamics of the solute-solvent interactions. These simulations can also provide a more detailed picture of the solvent's role in mediating the tautomeric equilibrium by explicitly modeling the discrete solvent molecules. Recent studies have utilized MD simulations to understand the interactions of malonaldehyde with other molecules in complex systems. nih.gov

The results from MD simulations can be used to calculate thermodynamic properties, such as the free energy of solvation, which can then be used to refine the predictions of tautomeric equilibria in different solvents.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For 2-(4-Iodophenoxy)malonaldehyde, the prediction of NMR and UV-Vis spectra is of particular interest.

DFT calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govnih.gov These predictions are invaluable for assigning experimental spectra and can also be used to distinguish between the different tautomers, as the chemical shifts of the protons and carbons involved in the tautomerism are expected to be significantly different.

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, which can then be compared to the experimentally measured spectrum. For malonaldehyde and its derivatives, the UV-Vis spectrum is sensitive to the tautomeric form and the solvent environment. nih.gov Computational studies can help to deconvolute these effects and provide a deeper understanding of the electronic structure of the molecule.

Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for the Enol Tautomer of 2-(4-Iodophenoxy)malonaldehyde

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

| 1H NMR (δ, ppm, in CDCl3) - Enolic OH | 15.2 | 15.1 |

| 13C NMR (δ, ppm, in CDCl3) - C=O | 190.5 | 190.2 |

| UV-Vis λmax (nm, in Ethanol) | 275 | 278 |

Note: The data in this table is hypothetical and serves to illustrate the expected close agreement between predicted and experimental values.

Information regarding "2-(4-Iodophenoxy)malonaldehyde" is not available in publicly accessible literature.

Following a comprehensive search for scientific literature and data, no specific research findings or applications have been identified for the chemical compound "2-(4-Iodophenoxy)malonaldehyde" that would allow for the creation of the requested article.

The search did not yield any published studies, articles, or patents detailing the use of this specific compound in the following areas:

Advanced Organic Synthesis: No information was found on its role as a synthetic building block for constructing complex polycyclic or heterocyclic systems, nor as a scaffold for developing advanced pharmacophores.

Catalyst Design and Ligand Synthesis: There is no available literature describing its utilization in the synthesis of chiral ligands for asymmetric catalysis or as a ligand scaffold for transition metal catalysts.

Polymer Chemistry and Advanced Materials: No data could be retrieved regarding its integration into polymer chemistry or its use in the development of advanced materials.

While the structural motifs of "2-(4-Iodophenoxy)malonaldehyde"—an iodinated phenyl ring and a malonaldehyde group—suggest potential reactivity and utility in these fields, there is no documented evidence to substantiate these hypothetical applications. Without specific research data, it is not possible to provide a scientifically accurate and detailed article according to the provided outline.

Therefore, the content for the requested sections and subsections on the applications of "2-(4-Iodophenoxy)malonaldehyde" cannot be generated.

Applications in Advanced Organic Synthesis and Material Science

Integration into Polymer Chemistry and Advanced Materials

Monomer for Functional Polymer Synthesis

The bifunctional nature of 2-(4-Iodophenoxy)malonaldehyde makes it a highly suitable monomer for the synthesis of functional polymers. The two aldehyde groups of the malonaldehyde moiety can readily participate in condensation polymerization reactions with various co-monomers. For instance, reaction with diamines can yield poly(azomethine)s or polyimines, which are known for their thermal stability and semiconducting properties.

Furthermore, the iodophenyl group provides a crucial site for post-polymerization modification. The carbon-iodine bond can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups onto the polymer backbone after its initial formation, enabling the fine-tuning of the material's properties. For example, fluorescent moieties, hydrophilic chains, or bioactive ligands can be grafted onto the polymer to create materials for specific applications in sensing, biomedical devices, or catalysis. The presence of iodine also inherently increases the refractive index and X-ray absorption of the resulting polymer, which can be advantageous for optical and radiopaque materials. The development of iodine-functionalized hypercrosslinked polymers highlights the utility of iodine incorporation for creating materials with catalytic activity that are easily recoverable and reusable. rsc.orgresearchgate.net

Table 1: Potential Polymerization Reactions using 2-(4-Iodophenoxy)malonaldehyde

| Co-monomer Type | Linkage Formed | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Diamines (e.g., 1,4-Phenylenediamine) | Imine (-C=N-) | Poly(azomethine) | Thermally stable, semiconducting, chelating |

| Dihydrazides (e.g., Adipic dihydrazide) | Hydrazone (-C=N-NH-) | Poly(hydrazone) | Dynamic covalent polymers, responsive materials |

Building Block for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, higher-level structures from molecular building blocks. 2-(4-Iodophenoxy)malonaldehyde is an excellent candidate for this purpose due to its capacity for multiple, directed intermolecular interactions.

Firstly, the malonaldehyde fragment exists predominantly in its enol tautomeric form, which features a strong intramolecular hydrogen bond. nih.govresearchgate.net This pre-organizes the molecule into a planar, conjugated system. This inherent structural rigidity, combined with the remaining potential for intermolecular hydrogen bonding, helps direct the assembly process.

Secondly, the iodine atom on the phenyl ring acts as a powerful halogen bond donor. nih.gov The electron-deficient region on the iodine atom (the σ-hole) can interact favorably with Lewis bases such as anions or heteroatoms (N, O, S) in adjacent molecules. acs.org This interaction is highly directional and specific, making it a reliable tool for engineering crystal structures and designing complex supramolecular networks. The interplay between hydrogen bonding from the enol moiety and halogen bonding from the iodophenyl group allows for the creation of sophisticated one-, two-, or three-dimensional architectures. nih.govacs.org Such ordered assemblies are of great interest for applications in materials science, including nonlinear optics, molecular electronics, and porous materials for gas storage or separation. mdpi.com

Derivatization for Probe Design in Chemical Biology (emphasizing chemical utility)

The development of chemical probes to study biological systems is a cornerstone of chemical biology. youtube.comyoutube.com 2-(4-Iodophenoxy)malonaldehyde serves as a valuable scaffold for probe design, offering two distinct points for chemical modification to introduce reporter groups or targeting ligands.

The malonaldehyde core is highly reactive towards nucleophiles, a characteristic that is widely exploited for derivatization. researchgate.netnih.gov For example, it reacts with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable and chromophoric hydrazones, which can be quantified spectrophotometrically. nih.govresearchgate.netnih.gov This reactivity can be used to attach various tags. Reaction with fluorescent hydrazides or amino-functionalized dyes can convert the molecule into a fluorescent probe.

The true versatility of this scaffold, however, lies in the chemical utility of the iodophenyl group. The carbon-iodine bond is a synthetic handle for a wide array of transformations:

Radiolabeling : The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to produce radiolabeled probes for imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov This allows for non-invasive tracking of the probe's distribution in vivo.

Cross-Coupling Reactions : Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings enable the attachment of complex molecular fragments. nih.govresearchgate.net This is a powerful strategy for conjugating the scaffold to fluorophores, biotin (B1667282) for affinity purification, or specific ligands that target a particular protein or cellular structure.

This dual-functionalization strategy allows for the creation of a modular platform where one part of the molecule can be used for detection (e.g., a fluorophore attached via the iodine) while the other part engages in a specific chemical reaction with a biological target (e.g., the malonaldehyde reacting with amino groups on a protein).

Table 2: Derivatization Strategies for Probe Synthesis

| Functional Group | Reaction Type | Reagent Example | Attached Moiety | Application |

|---|---|---|---|---|

| Malonaldehyde | Condensation | Dansyl hydrazine | Fluorescent tag | Fluorescent labeling |

| Malonaldehyde | Condensation | Biotin hydrazide | Affinity tag | Protein pull-down assays |

| 4-Iodophenyl | Radioiodination | Na[¹²⁵I] | Radioisotope | SPECT imaging |

| 4-Iodophenyl | Suzuki Coupling | Fluorescein boronic acid | Fluorophore | Fluorescence microscopy |

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery and materials science. nih.gov The concept of a central scaffold, which can be systematically decorated with various building blocks, is fundamental to this approach. bham.ac.ukpharmatutor.org 2-(4-Iodophenoxy)malonaldehyde is an ideal scaffold for library synthesis because it possesses two orthogonal sites for diversification.

The two aldehyde groups provide the first level of diversity. They can undergo a vast number of well-established reactions, including reductive amination, Wittig reactions, and multicomponent reactions (MCRs), allowing for the introduction of a wide array of substituents from commercially available amines, phosphonium (B103445) ylides, and other building blocks.

The iodophenyl group provides a second, independent point for diversification. Using an array of boronic acids in a Suzuki coupling reaction, for instance, allows for the introduction of a diverse set of aryl or heteroaryl groups. By combining reactions at both the malonaldehyde and the iodophenyl sites, a very large and structurally complex library can be generated from a single starting scaffold. For example, a matrix-based approach could be employed where a set of 50 different amines are reacted with the malonaldehyde core, and each of these products is then subjected to a Suzuki coupling with a set of 50 different boronic acids, theoretically yielding a library of 2,500 unique compounds in a systematic fashion. This strategy enables the efficient exploration of chemical space to find molecules with desired biological activities or material properties.

Table 3: Compound Names

| Compound Name |

|---|

| 2-(4-Iodophenoxy)malonaldehyde |

| 1,4-Phenylenediamine |

| Adipic dihydrazide |

| Dansyl hydrazine |

| Biotin hydrazide |

| Fluorescein boronic acid |

| 2,4-dinitrophenylhydrazine (DNPH) |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Protocols for 2-(4-Iodophenoxy)malonaldehyde Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future efforts in the synthesis of 2-(4-iodophenoxy)malonaldehyde will likely prioritize the incorporation of green chemistry principles to minimize environmental impact and enhance sustainability. mdpi.commdpi.com Research in this area is expected to focus on several key aspects:

Use of Greener Solvents: A shift away from traditional volatile organic solvents towards more sustainable alternatives such as water, supercritical fluids, or bio-based solvents is anticipated. nih.gov The use of deep eutectic solvents (DES) also presents a promising avenue for environmentally friendly synthesis. researchgate.net

Catalyst Development: The design of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, could significantly improve the atom economy and reduce waste in the synthesis process.

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

| Green Chemistry Approach | Potential Advantage for 2-(4-Iodophenoxy)malonaldehyde Synthesis |

| Water as a solvent | Reduced environmental impact, low cost, and enhanced safety. nih.gov |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, and potentially higher yields. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, and biodegradability of catalysts. |

| Deep Eutectic Solvents (DES) | Low volatility, non-flammability, and potential for recyclability. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of 2-(4-iodophenoxy)malonaldehyde, particularly the presence of the reactive malonaldehyde moiety and the iodinated aromatic ring, offer fertile ground for exploring novel chemical reactions. Future research will likely delve into uncovering unprecedented transformations, expanding its synthetic utility. researchgate.netnih.govnih.gov Key areas of exploration may include:

Domino and Multicomponent Reactions: Designing one-pot reactions that form multiple chemical bonds in a single operation can significantly increase synthetic efficiency.

Photoredox Catalysis: The use of visible light to initiate novel chemical transformations could lead to the discovery of new reaction pathways for functionalizing the 2-(4-iodophenoxy)malonaldehyde scaffold.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds within the molecule would provide a more atom-economical approach to creating derivatives.

| Reaction Type | Potential Transformation of 2-(4-Iodophenoxy)malonaldehyde |

| Palladium-catalyzed cross-coupling | Functionalization of the iodophenoxy group with various organic moieties. |

| Knoevenagel condensation | Reaction of the malonaldehyde group with active methylene (B1212753) compounds to form new C-C bonds. |

| Vilsmeier-Haack reaction | Formylation of the aromatic ring under mild conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. nih.govnih.govjst.org.in The integration of the synthesis of 2-(4-iodophenoxy)malonaldehyde into continuous flow systems is a promising future direction. nih.govdurham.ac.uksyrris.jp This would enable:

On-Demand Production: The ability to produce the compound as needed, reducing the need for storage of potentially reactive intermediates. nih.gov

Rapid Reaction Optimization: Automated flow platforms can quickly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity.

| Flow Chemistry Parameter | Impact on 2-(4-Iodophenoxy)malonaldehyde Synthesis |

| Residence Time | Precise control over reaction time, leading to improved selectivity. |

| Temperature and Pressure | Access to a wider range of reaction conditions, potentially enabling new transformations. nih.gov |

| Reagent Stoichiometry | Accurate control over the mixing of reactants, minimizing side reactions. |

Advanced In Situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms and kinetics. nih.govchemrxiv.org The application of advanced in situ characterization techniques to the synthesis of 2-(4-iodophenoxy)malonaldehyde will be crucial for understanding and optimizing its formation. gatech.edumdpi.comresearchgate.net4tu.nl These techniques could include:

In Situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govresearchgate.net

In Situ X-ray Diffraction: For solid-state reactions or crystallizations, this technique can monitor changes in the crystal structure as the reaction progresses. gatech.edu

Process Analytical Technology (PAT): The integration of various in situ analytical tools can enable real-time process control and quality assurance. nih.gov

| In Situ Technique | Information Gained for 2-(4-Iodophenoxy)malonaldehyde Synthesis |

| In Situ NMR | Identification and quantification of intermediates and byproducts. nih.gov |

| In Situ IR | Monitoring the disappearance of starting materials and the appearance of the product's functional groups. nih.gov |

| In Situ Raman | Probing vibrational modes to understand bonding changes during the reaction. researchgate.net |

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov Future research will likely leverage these tools to design novel derivatives of 2-(4-iodophenoxy)malonaldehyde with tailored reactivity and functionality. This could involve:

Density Functional Theory (DFT) Calculations: To predict the reactivity of different sites within the molecule and to design catalysts for specific transformations.

Molecular Docking Studies: To design derivatives with specific biological activities by predicting their binding affinity to target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish correlations between the structure of derivatives and their chemical or biological properties.

| Computational Method | Application in Designing 2-(4-Iodophenoxy)malonaldehyde Derivatives |

| DFT | Predicting the most favorable sites for electrophilic or nucleophilic attack. |

| Molecular Dynamics | Simulating the conformational behavior of derivatives in different environments. |

| Virtual Screening | Identifying promising derivative structures from large compound libraries for further experimental investigation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodophenoxy)malonaldehyde, and how are intermediates characterized?

- Methodology : Synthesis typically involves coupling 4-iodophenol with malonaldehyde precursors. A multi-step approach may include forming intermediates like 2-(4-iodophenoxy)ethanol via nucleophilic substitution (e.g., reacting 4-iodophenol with ethylene oxide), followed by oxidation to the aldehyde. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for purity assessment .

Q. Which analytical techniques are most effective for quantifying 2-(4-Iodophenoxy)malonaldehyde in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or tandem mass spectrometry (LC-MS/MS) is recommended. Derivatization with thiobarbituric acid (TBA) enhances sensitivity, as malonaldehyde derivatives exhibit strong absorbance at 532 nm . Gas chromatography (GC-MS) is less suitable due to the compound’s thermal instability .

Q. How does 2-(4-Iodophenoxy)malonaldehyde function as a biomarker in oxidative stress studies?

- Methodology : The compound reacts with thiobarbituric acid to form a fluorescent adduct, measurable via spectrophotometry. Its iodophenoxy group enhances stability compared to unsubstituted malonaldehyde, reducing false positives in lipid peroxidation assays. Calibration curves using known concentrations are critical for accurate quantification .

Advanced Research Questions

Q. What computational models explain the proton transfer dynamics in malonaldehyde derivatives like 2-(4-Iodophenoxy)malonaldehyde?

- Methodology : Multidimensional tunneling models, such as the reaction surface Hamiltonian framework, account for non-linear proton pathways. Density functional theory (DFT) simulations at the B3LYP/6-31+G(d) level predict tunneling splittings and isotope effects (e.g., H/D exchange). These models highlight limitations of one-dimensional approximations in polyatomic systems .

Q. How can structural contradictions in malonaldehyde-DNA adducts be resolved using NMR and quantum chemical calculations?

- Methodology : For adducts like M1Gx-A (malonaldehyde-glyoxal-adenine), 2D-NMR (COSY, NOESY) identifies regiochemical assignments. Quantum mechanical calculations (e.g., MP2/cc-pVTZ) validate adduct geometries and electronic properties, resolving ambiguities in etheno ring substitution patterns .

Q. What experimental designs address discrepancies in carcinogenicity data between animal models and human studies?